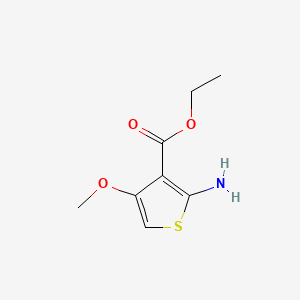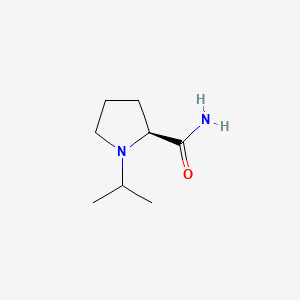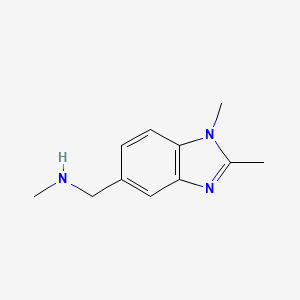
1-(1,2-dimethylbenzimidazol-5-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2-dimethylbenzimidazol-5-yl)-N-methylmethanamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities. The compound’s structure consists of a benzimidazole ring substituted with dimethyl groups and a methylmethanamine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-dimethylbenzimidazol-5-yl)-N-methylmethanamine typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The reaction can be catalyzed by various acids such as hydrochloric acid or sulfuric acid. The resulting benzimidazole intermediate is then alkylated using methylating agents like methyl iodide or dimethyl sulfate to introduce the dimethyl groups.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in the industrial synthesis of benzimidazole compounds.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,2-dimethylbenzimidazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of benzimidazole.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
1-(1,2-dimethylbenzimidazol-5-yl)-N-methylmethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(1,2-dimethylbenzimidazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-benzo[d]imidazole: The parent compound of benzimidazole derivatives.
2-methyl-1H-benzo[d]imidazole: A methyl-substituted derivative with similar biological activities.
5,6-dimethyl-1H-benzo[d]imidazole: Another dimethyl-substituted derivative with comparable properties.
Uniqueness
1-(1,2-dimethylbenzimidazol-5-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both dimethyl groups and the methylmethanamine moiety can enhance its binding affinity to molecular targets, making it a promising candidate for further research and development.
Propriétés
Numéro CAS |
179873-44-0 |
|---|---|
Formule moléculaire |
C11H15N3 |
Poids moléculaire |
189.262 |
Nom IUPAC |
1-(1,2-dimethylbenzimidazol-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C11H15N3/c1-8-13-10-6-9(7-12-2)4-5-11(10)14(8)3/h4-6,12H,7H2,1-3H3 |
Clé InChI |
CQJQNGFQIVWGSW-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1C)C=CC(=C2)CNC |
Synonymes |
1H-Benzimidazole-5-methanamine,N,1,2-trimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


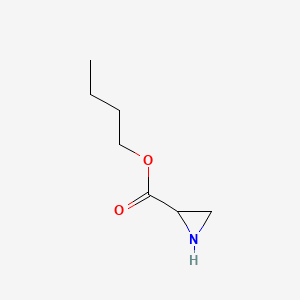


![1-(3H-Imidazo[1,5-a]benzimidazol-1-yl)methanamine](/img/structure/B575631.png)

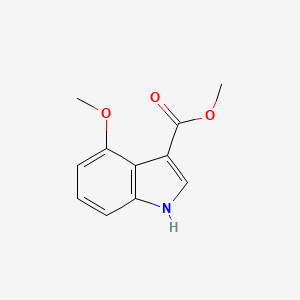
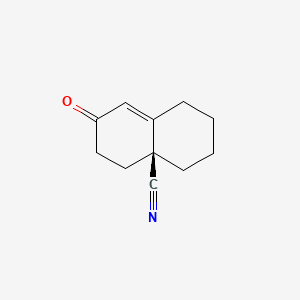
![2H,6H-1,4,7-Trioxa-2-azacyclopenta[cd]indene](/img/structure/B575641.png)
![[(3R,4R,5S,6R)-4,5-diacetyloxy-6-bromo-6-carbamoyloxan-3-yl] acetate](/img/structure/B575642.png)

